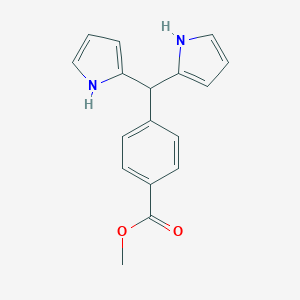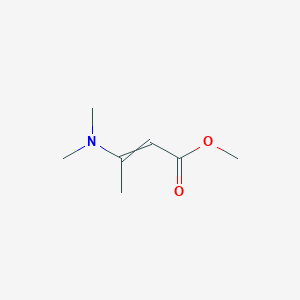![molecular formula C13H9Br3 B176922 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene CAS No. 18066-91-6](/img/structure/B176922.png)
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene is a chemical compound commonly known as BPAF. It is a derivative of bisphenol A (BPA) and has been widely used in the production of various polymers and resins. However, due to its toxic nature, BPAF has been the subject of extensive research in recent years.
Mecanismo De Acción
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors in the body, which can disrupt the normal hormonal balance. It can also interact with other molecular targets in the body, such as the aryl hydrocarbon receptor (AhR), and induce oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been shown to have a range of adverse effects on various organs and systems in the body. It can affect the reproductive system by reducing fertility and causing developmental abnormalities. It can also affect the immune system, causing inflammation and autoimmune disorders. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been linked to cardiovascular disease, diabetes, and obesity, as well as neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity. It can be used in in vitro and in vivo experiments to investigate its effects on various physiological systems. However, due to its toxic nature, special precautions must be taken when handling and disposing of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF.
Direcciones Futuras
There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF. These include:
1. Developing alternative methods for the synthesis of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF that are more environmentally friendly and sustainable.
2. Investigating the long-term effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure on human health and the environment.
3. Developing new biomarkers and assays for detecting 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure in humans and wildlife.
4. Studying the interactions between 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF and other environmental contaminants, such as heavy metals and pesticides.
5. Developing new strategies for mitigating the adverse effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF on human health and the environment.
Conclusion:
In conclusion, 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a toxic chemical compound that has been extensively studied for its adverse effects on human health and the environment. It is synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde and has been used in the production of various polymers and resins. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors and disrupting the normal hormonal balance in the body. It has been linked to developmental and reproductive toxicity, as well as carcinogenic effects. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity, but special precautions must be taken when handling and disposing of it. There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF, including developing alternative synthesis methods, investigating the long-term effects of exposure, and developing new biomarkers and assays for detection.
Métodos De Síntesis
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF can be synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with bromine to obtain 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been extensively studied for its potential adverse effects on human health and the environment. It has been found to have endocrine-disrupting properties, which means that it can interfere with the normal functioning of hormones in the body. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has also been linked to developmental and reproductive toxicity, as well as carcinogenic effects.
Propiedades
Número CAS |
18066-91-6 |
|---|---|
Nombre del producto |
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene |
Fórmula molecular |
C13H9Br3 |
Peso molecular |
404.92 g/mol |
Nombre IUPAC |
1-bromo-4-[bromo-(4-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Br3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H |
Clave InChI |
OPEXJOQTXYBVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |
Sinónimos |
4,4'-(BroMoMethylene)bis(broMobenzene) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



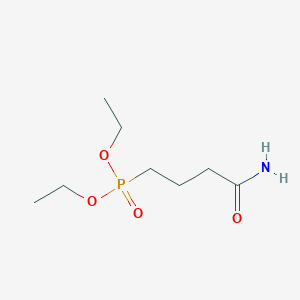
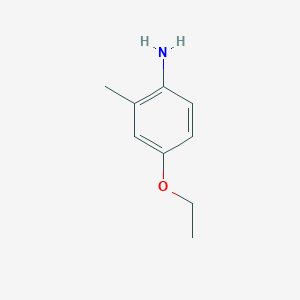
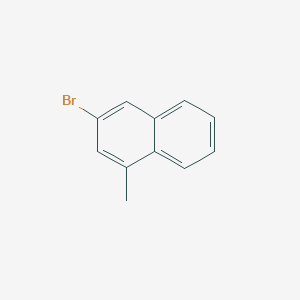

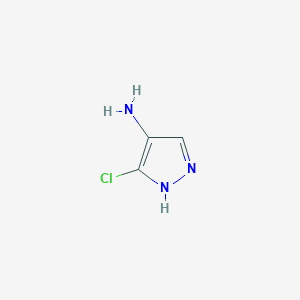
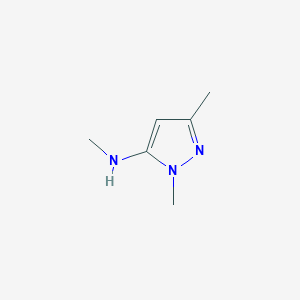


![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

